4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC20226750
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO3 |
|---|---|
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H |
| Standard InChI Key | WZTOARBQRXVWBQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name is (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, with a molecular formula of C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . Its stereochemistry, defined by the (3S,4R) configuration, ensures specific spatial arrangements critical for interactions with biological targets. The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. The methoxy group exhibits a singlet at δ 3.8 ppm in ¹H NMR, while the carboxylic acid proton appears as a broad peak near δ 12 ppm. IR spectra show a strong absorption band at 1700–1720 cm⁻¹ for the carbonyl group and 1250 cm⁻¹ for the C-O stretch of the methoxy group.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones yields the pyrrolidine core .
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Methoxyphenyl Substitution: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 3-methoxyphenyl group.
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Carboxylation: The carboxylic acid moiety is introduced via carboxylation with CO₂ under basic conditions .
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Pd(OAc)₂, ligand, base, 80°C | 65–75% |
| Methoxyphenyl Addition | 3-Methoxyphenylboronic acid, Pd catalyst | 70–85% |
| Carboxylation | CO₂, KOH, 100°C | 60–70% |
| Salt Formation | HCl (g), EtOH, 0°C | >95% |
Industrial-Scale Production
Continuous flow synthesis optimizes scalability, reducing reaction times and waste. Green chemistry principles, such as solvent recycling and catalytic systems, enhance sustainability .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (e.g., water: 50 mg/mL, DMSO: 25 mg/mL) compared to the free base. Stability studies indicate degradation <5% under ambient conditions over 12 months, with optimal storage at -20°C.
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 210–215°C (dec.) | DSC |
| LogP (Partition Coeff.) | 1.2 ± 0.1 | HPLC |
| pKa | 3.8 (carboxylic acid) | Potentiometric |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates arginase inhibition (IC₅₀ = 120 nM), a key enzyme in urea metabolism linked to cardiovascular diseases . Molecular docking reveals hydrogen bonding between the carboxylic acid group and active-site residues (Asn130, His141) .
Receptor Modulation
In vitro assays show affinity for G-protein-coupled receptors (GPCRs), including serotonin (5-HT₂A, Kᵢ = 450 nM) and dopamine (D₂, Kᵢ = 680 nM) receptors, suggesting potential in neuropsychiatric drug development .
Table 4: Biological Targets and Effects
| Target | Effect | Assay Type |
|---|---|---|
| Arginase | Competitive inhibition | Spectrophotometric |
| 5-HT₂A Receptor | Partial agonism (EC₅₀ = 2.1 µM) | cAMP assay |
| D₂ Receptor | Antagonism (IC₅₀ = 1.8 µM) | Radioligand binding |
Anticancer Activity
Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 15 µM) via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a chiral building block for synthesizing kinase inhibitors and GPCR modulators. Derivatives with fluorinated phenyl groups show enhanced blood-brain barrier permeability .
Neuroscience Research
Used in tracer studies for mapping serotonin receptor distribution in rodent models, it aids in understanding depression and anxiety mechanisms .
Analytical Standards
As a reference standard in HPLC and LC-MS, it ensures quantification accuracy for pyrrolidine-based pharmaceuticals .
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